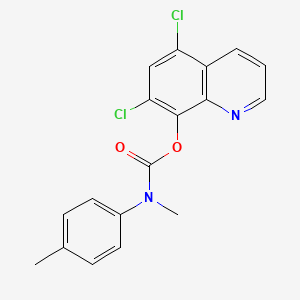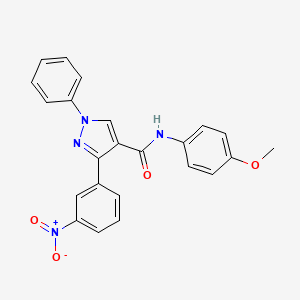
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide
Overview
Description
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its possible mechanism of action .
Result of Action
The inhibition of the SDH enzyme by this compound can lead to significant antifungal activity. For instance, the compound has shown good in vitro activity against Valsa mali . It also demonstrated protective fungicidal activity, with a suppression rate of 93.2% against Valsa mali at 50 mg/L, comparable to the positive control .
Preparation Methods
The synthesis of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide typically involves the reaction of 4-chloroaniline with 2-phenylquinazoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Comparison with Similar Compounds
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide is unique compared to other quinazoline derivatives due to its specific substitution pattern and chemical properties. Similar compounds include:
ZD6474 (vandetanib): A quinazoline derivative with potent anti-tumor activity through inhibition of VEGF receptor-2 (VEGFR-2), EGFR, and RET tyrosine kinase.
These compounds share a common quinazoline scaffold but differ in their specific substitutions and biological activities, highlighting the versatility and potential of quinazoline derivatives in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-(4-phenylquinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-16-12-10-15(11-13-16)20(26)25-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLSYBROYNOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-5-[[2-(3-formyl-2-methylindol-1-yl)acetyl]amino]benzoate](/img/structure/B3515832.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{[(4-methoxyphenyl)acetyl]amino}-2-methylbenzamide](/img/structure/B3515840.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3515846.png)

![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3515868.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B3515877.png)
![2-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3515883.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3515896.png)

![4-{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3515906.png)
![N-[2-(butanoylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B3515924.png)
![2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3515938.png)
![(4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B3515943.png)
